
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid” is a chemical compound with the CAS Number: 306960-80-5 . It has a molecular weight of 226.54 . The IUPAC name for this compound is 2-chloro-6-(trifluoromethyl)-4-pyrimidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14) . The Canonical SMILES for this compound is C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.54 g/mol . It has a topological polar surface area of 63.1 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 1 . The exact mass of the compound is 225.9756895 g/mol .
Aplicaciones Científicas De Investigación
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
5-Pyrimidyllithium species demonstrate stability when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, enabling the production of corresponding 5-carboxylic acids from various pyrimidine compounds, including 2,4-dichloro- and 2,4-dibromo-6-(trifluoromethyl)pyrimidine, through processes involving halogen/metal permutation and carboxylation (Schlosser, Lefebvre, & Ondi, 2006).
Regioexhaustive Functionalization of Chloro(trifluoromethyl)pyridines
A study on the regioexhaustive functionalization of various chloro(trifluoromethyl)pyridines, including 2-chloro-6-(trifluoromethyl)pyridine, converted these compounds into different carboxylic acids. This was achieved through organometallic methods such as transmetalation-equilibration and site discriminating deprotonation (Cottet & Schlosser, 2004).
Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid
4-(Trifluoromethyl)pyrimidin-2(1H)-ones, including derivatives of 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, were used to synthesize new trifluoromethylated analogues of 4,5-dihydroorotic acid. These derivatives offer potential in studying various biochemical processes (Sukach et al., 2015).
Inhibitors of NF-KappaB and AP-1 Gene Expression
Research involving 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide], a derivative of 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, revealed its role as an inhibitor of NF-kappaB and AP-1 transcription factors, highlighting its potential in gene expression studies (Palanki et al., 2000).
Electrochemical Reduction of Substituted Pyrimidines
Electrochemical studies on various substituted pyrimidines, including chloro-substituted variants, provided insights into the electrochemical properties of these compounds, pertinent to fields like materials science and electrochemistry (O'Reilly & Elving, 1977).
Safety and Hazards
The safety information for this compound indicates that it is hazardous . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWKOWKCBXOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid | |
CAS RN |
306960-80-5 |
Source


|
| Record name | 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
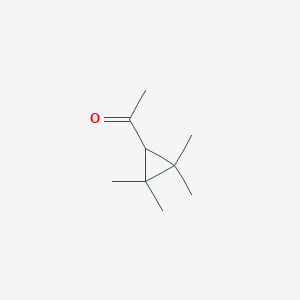
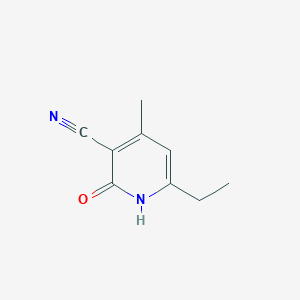
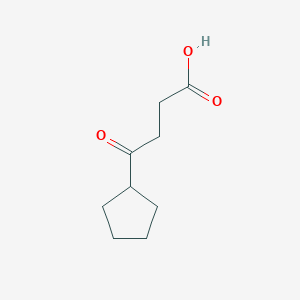
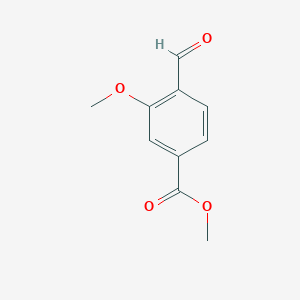

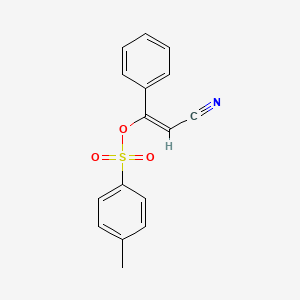
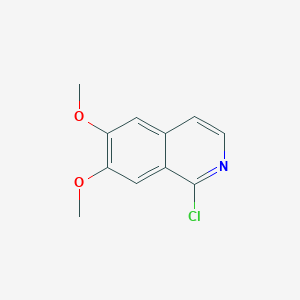
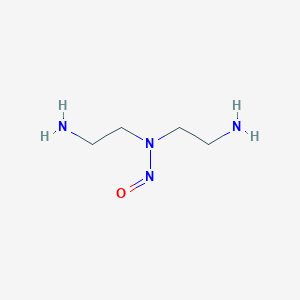


![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)
